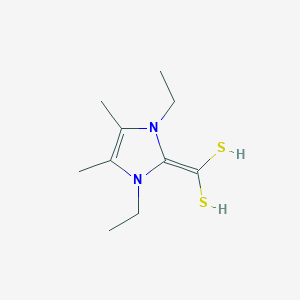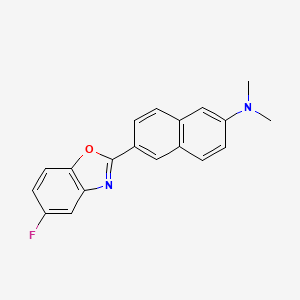
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is an organosulfur compound characterized by a five-membered ring structure containing one sulfur atom and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione typically involves the reaction of a 2-chloro-3-cyclopropyl-1,2,4-thiadiazole compound with sodium hypochlorite in an aqueous medium. The reaction is carried out at a temperature of 60°C and a pH of 8.0. The product is then purified by recrystallization and characterized using spectroscopic methods including NMR, IR, and MS.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione has been used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is not fully understood. it is believed to act as an electron-donating group and as a nucleophile in electrophilic substitution reactions. It interacts with other molecules in aqueous solutions, forming hydrogen bonds and increasing the reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole: This compound shares a similar thiadiazole ring structure but has a chlorine substituent instead of a thione group.
3-Cyclopropyl-1,2,4-thiadiazol-5-amine: Another similar compound with an amine group instead of a thione group.
Uniqueness
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is unique due to its thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
828934-79-8 |
|---|---|
Molekularformel |
C5H6N2S2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8) |
InChI-Schlüssel |
SOWTYXCGWLFGJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=S)SN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


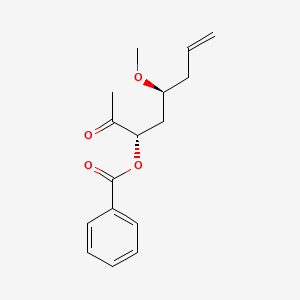
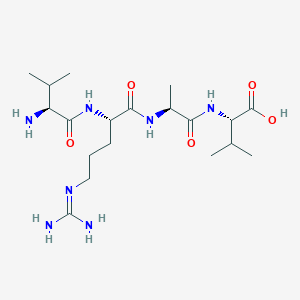
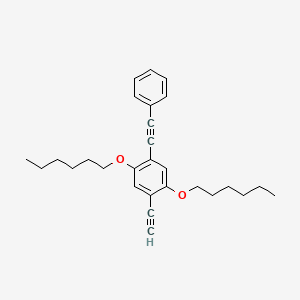
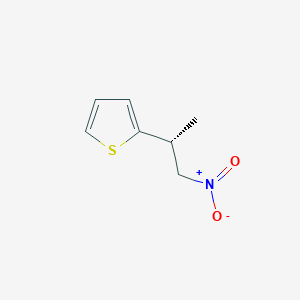

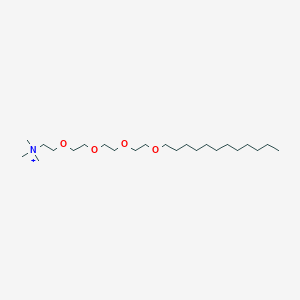
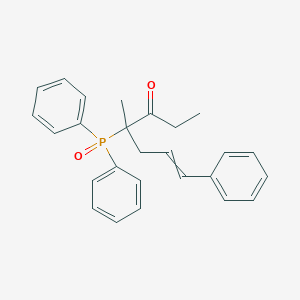
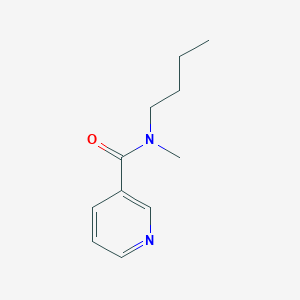
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
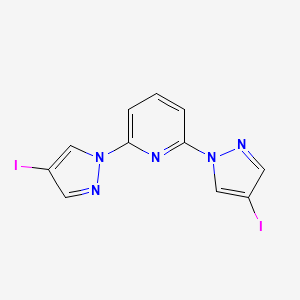
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
